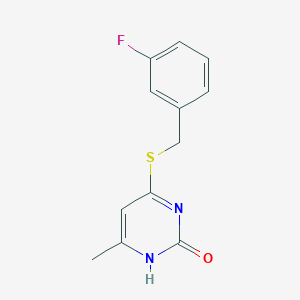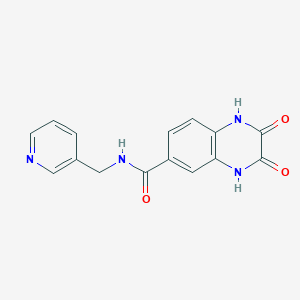
2,3-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core, a pyridine moiety, and multiple functional groups that contribute to its reactivity and potential biological activity.
Méthodes De Préparation
The synthesis of 2,3-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine with a dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring.
Introduction of the Pyridine Moiety: The pyridine group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the quinoxaline core.
Functional Group Modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
2,3-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The pyridine moiety and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other carbonyl-containing compounds to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which 2,3-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
2,3-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide can be compared with other quinoxaline derivatives, such as:
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline: Lacks the pyridine moiety and carboxamide group, resulting in different reactivity and biological activity.
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide: Lacks the dioxo groups, which may affect its chemical and biological properties.
Quinoxaline-6-carboxamide: A simpler structure that may serve as a precursor or intermediate in the synthesis of more complex derivatives.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity that may not be present in other similar compounds.
Propriétés
Formule moléculaire |
C15H12N4O3 |
|---|---|
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
2,3-dioxo-N-(pyridin-3-ylmethyl)-1,4-dihydroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C15H12N4O3/c20-13(17-8-9-2-1-5-16-7-9)10-3-4-11-12(6-10)19-15(22)14(21)18-11/h1-7H,8H2,(H,17,20)(H,18,21)(H,19,22) |
Clé InChI |
GKUBATSLOBDROU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B14091275.png)
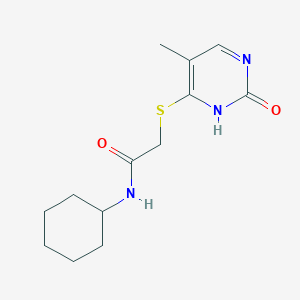
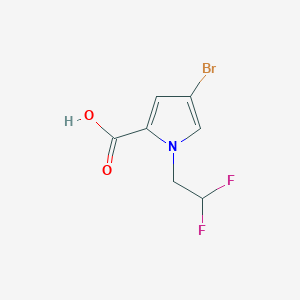
![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091283.png)
![2-(Thiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B14091289.png)
![(2R)-2-acetamido-3-[(4S,5S)-4-[[(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxoheptyl]sulfanylpropanoic acid](/img/structure/B14091300.png)
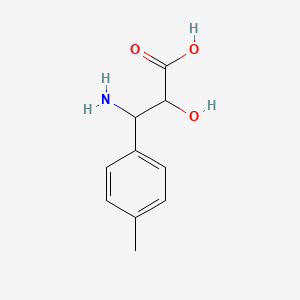
![1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B14091305.png)
![3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride](/img/structure/B14091306.png)
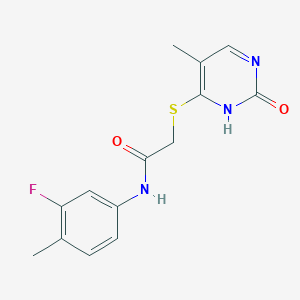
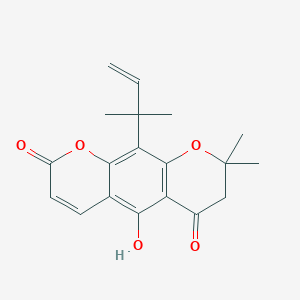
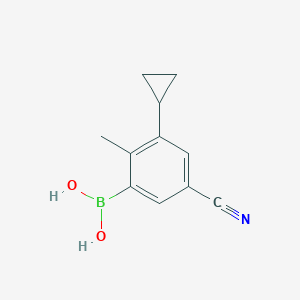
![N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14091348.png)
